molecular formula C7H17ClN2 B12819940 (S)-1-ethylpiperidin-3-amine hydrochloride

(S)-1-ethylpiperidin-3-amine hydrochloride

Cat. No.: B12819940
M. Wt: 164.67 g/mol
InChI Key: RQWGTJGSKRUCNO-FJXQXJEOSA-N
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Description

(S)-1-ethylpiperidin-3-amine hydrochloride is a chiral amine compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. This compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-ethylpiperidin-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-ethylpiperidine.

    Amine Introduction:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-ethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidines

Scientific Research Applications

(S)-1-ethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-ethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-methylpiperidin-3-amine hydrochloride
  • (S)-1-propylpiperidin-3-amine hydrochloride
  • (S)-1-butylpiperidin-3-amine hydrochloride

Uniqueness

(S)-1-ethylpiperidin-3-amine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(3S)-1-ethylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-2-9-5-3-4-7(8)6-9;/h7H,2-6,8H2,1H3;1H/t7-;/m0./s1

InChI Key

RQWGTJGSKRUCNO-FJXQXJEOSA-N

Isomeric SMILES

CCN1CCC[C@@H](C1)N.Cl

Canonical SMILES

CCN1CCCC(C1)N.Cl

Origin of Product

United States

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